
Ac-RYYRIK-NH2
Overview
Description
Ac-RYYRIK-NH₂ is a synthetic hexapeptide (molecular formula: C₄₄H₇₀N₁₄O₉, molecular weight: 939.12) that acts as a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor (ORL1) . It exhibits a dissociation constant (Kd) of 1.5 nM in CHO cells expressing ORL1, demonstrating high affinity comparable to the endogenous ligand N/OFQ . Structurally, Ac-RYYRIK-NH₂ incorporates basic residues (arginine, tyrosine) that facilitate interactions with the NOP receptor’s extracellular loops (ECL2) or transmembrane domains (e.g., TM2), though its exact binding site remains debated .
In vitro, Ac-RYYRIK-NH₂ antagonizes N/OFQ-stimulated [³⁵S]GTPγS binding in rat brain membranes, acting as a competitive inhibitor (pA₂ = 9.01) . However, in vivo, it paradoxically inhibits spontaneous locomotor activity in mice (ID₅₀ = 0.07 nmol, intracerebroventricular administration), suggesting context-dependent agonism . Its dual behavior—partial agonism in some assays and antagonism in others—reflects the complexity of NOP receptor signaling dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal acetylation and C-terminal amidation are performed to enhance the stability and bioactivity of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ac-RYYRIK-NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in the SPPS process.
Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for peptide bond formation.
Cleavage reagents: TFA (trifluoroacetic acid) for removing the peptide from the resin.
Major Products
The primary product of the synthesis is the this compound peptide. By-products may include truncated or misfolded peptides, which are typically removed during the purification process .
Scientific Research Applications
Scientific Research Applications
-
Pain Management :
- Ac-RYYRIK-NH2 has been identified as a potential candidate for developing specific antagonists targeting nociceptin's hyperalgesic effects. In vitro studies have demonstrated that it effectively inhibits the stimulation of G proteins by nociceptin in rat brain membranes, suggesting its utility in pain modulation .
- Neuropharmacology :
- Cardiovascular Research :
Table 1: Binding Affinity of this compound
Study Reference | EC50 (nM) | Schild Constant (nM) | Specificity |
---|---|---|---|
Albrecht et al. (1998) | 11.36 ± 1.83 | 6.58 ± 0.69 | Specific for noc/OFQ |
Dooley et al. (1997) | 9.11 | Not reported | N/A |
Table 2: Structural Requirements for Binding
Modification | Effect on Binding Affinity |
---|---|
N-terminal acetyl group | Essential for binding |
C-terminal amide removal | Insignificant impact |
Truncation of Arg residue | Significant decrease in binding |
Case Studies
-
Antagonism of Nociceptin :
- A study demonstrated that this compound competes effectively with nociceptin for binding to the ORL1 receptor in rat brain membranes, showing high affinity and competitive antagonism . The findings suggest that this peptide could be further developed into a therapeutic agent for conditions associated with nociceptin overactivity.
- In Vivo Testing :
- Comparative Analysis with Other Peptides :
Mechanism of Action
Ac-RYYRIK-NH2 acts as a high-affinity ligand for the NOP receptor, antagonizing the effects of nociceptin . It competitively inhibits the binding of nociceptin to the NOP receptor, thereby blocking the downstream signaling pathways that mediate nociceptin’s effects. This includes the inhibition of G protein activation and the modulation of ion channels involved in pain perception .
Comparison with Similar Compounds
Comparison with Similar Compounds
Affinity and Selectivity
The table below compares Ac-RYYRIK-NH₂ with key NOP ligands:
Key Findings :
- Higher Affinity Hybrids: Peptides like P6 (Ki = 0.37 nM) and P7 (Ki = 0.44 nM), which combine Ac-RYYRIK-NH₂ fragments with nociceptin sequences, surpass the parent compounds in NOP binding affinity .
- Partial vs. Full Agonism : Ac-RYYRIK-NH₂ exhibits lower efficacy (Emax = 36.7% in GTPγS assays) compared to N/OFQ (Emax = 100%) and UFP-112 (Emax = 157%) .
Mechanism of Action
- Binding Site Overlap: Ac-RYYRIK-NH₂ competes with N/OFQ for NOP receptor binding, suggesting overlapping interaction regions. However, photoaffinity labeling studies indicate it may bind TM2 instead of ECL2, a site distinct from N/OFQ .
- Signal Transduction : In dynamic mass redistribution (DMR) assays, Ac-RYYRIK-NH₂ produces negative signals, likely due to biased signaling or receptor internalization differences compared to N/OFQ .
Pharmacological Profiles
- In Vitro Antagonism : Ac-RYYRIK-NH₂ inhibits N/OFQ-induced [³⁵S]GTPγS binding (pIC₅₀ = 8.98–9.12) in rat brain membranes, acting as a competitive antagonist .
- In Vivo Agonism : Despite in vitro antagonism, Ac-RYYRIK-NH₂ reduces locomotor activity in mice, mimicking N/OFQ’s effects. This paradox may arise from tissue-specific receptor coupling or metabolite activity .
Hybrid Peptides and Structural Modifications
- P2 Peptide : A hybrid of N/OFQ and Ac-RYYRIK-NH₂, P2 retains full agonism (Emax = 157%) but with lower potency (EC₅₀ = 0.41 nM vs. N/OFQ’s 0.14 nM) .
- P4-P7 Peptides : These analogs exhibit mixed profiles—P4 and P6 function as antagonists with higher affinity than Ac-RYYRIK-NH₂, while P3 shows partial agonism .
Research Implications and Limitations
- Therapeutic Potential: Ac-RYYRIK-NH₂’s partial agonism may mitigate side effects (e.g., respiratory depression) associated with full NOP agonists, making it a candidate for pain management .
- Experimental Variability : Discrepancies in efficacy (e.g., DMR vs. GTPγS assays) highlight the impact of receptor expression levels and signal amplification on partial agonist activity .
- Unresolved Questions : The exact binding site of Ac-RYYRIK-NH₂ and its in vivo metabolic fate require further investigation to optimize hybrid peptide design .
Biological Activity
Ac-RYYRIK-NH2 is a synthetic hexapeptide that functions primarily as an antagonist of the nociceptin/orphanin FQ (NOP) receptor. This compound has garnered attention for its ability to inhibit the biological activities of nociceptin, a neuropeptide associated with pain modulation and various physiological processes. The following sections delve into the biological activity, structural requirements, pharmacological implications, and relevant case studies related to this compound.
This compound acts as a competitive antagonist at the NOP receptor, inhibiting the binding of nociceptin and subsequently blocking its downstream signaling pathways. Notably, it does not interfere with the activation of other opioid receptors such as μ-, δ-, or κ-opioid receptors, highlighting its specificity for the NOP receptor.
Affinity and Potency
Research indicates that this compound exhibits high affinity for the NOP receptor, with a Ki value reported at approximately 1.5 nM . In studies assessing its antagonistic properties, this compound has shown to shift the concentration-response curve of nociceptin to the right, indicating competitive inhibition with a Schild constant of 6.58 nM .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits nociceptin-induced GTPγS binding in rat brain membranes. The following table summarizes key findings from various studies regarding its biological activity:
Study | Method | Findings |
---|---|---|
Berger et al. (1999) | GTPγS Binding Assay | Competitive antagonist for nociceptin; high affinity (Ki = 6.58 nM) |
Albrecht et al. (1998) | Membrane Preparation | Inhibition of nociceptin-induced effects on cardiomyocytes |
Matsushima et al. (2014) | Structure-Activity Relationship | N-terminal acetyl group essential for receptor binding; Arg residue critical for activity |
Importance of Residues
The structure-activity relationship studies have identified crucial residues within this compound that contribute to its binding affinity and efficacy at the NOP receptor. The N-terminal acetyl group and the Arg residue at position 1 are particularly significant. Removal or modification of these components leads to a substantial decrease in binding affinity .
Comparative Analysis with Other Peptides
This compound was compared with other peptides in terms of their binding affinities and functional activities. For instance, while it is inactive at μ-opioid receptors, it retains significant activity at the NOP receptor, underscoring its potential as a selective antagonist .
Cardiovascular Effects
In studies involving neonatal rat cardiomyocytes, this compound was shown to block the chronotropic effects induced by nociceptin without affecting baseline heart rates . This suggests potential therapeutic applications in conditions where nociceptin's hyperalgesic effects contribute to cardiovascular dysregulation.
Chimeric Peptides
Recent research has explored chimeric constructs combining this compound with other opioid ligands. These studies indicate that modifications can enhance binding affinities and create dual-action peptides capable of targeting multiple receptors simultaneously . For example, chimeras such as KW-495 demonstrated mixed agonist activity at both NOP and μ-opioid receptors.
Q & A
Basic Research Questions
Q. What is the binding affinity of Ac-RYYRIK-NH2 for the NOP receptor, and how is this determined experimentally?
this compound exhibits a dissociation constant (Kd) of 1.5 nM for the NOP receptor in CHO cells, as measured via radioligand binding assays using tritiated or fluorescently labeled ligands. These assays involve competitive displacement experiments, where increasing concentrations of this compound compete with a reference ligand (e.g., [³H]nociceptin) for receptor binding. Data are analyzed using nonlinear regression to calculate Kd values .
Q. Which experimental models are used to assess the in vivo effects of this compound?
Intracerebroventricular (icv) administration in rodents is a standard model. For example, in Swiss mice, this compound inhibits spontaneous locomotor activity with an ID50 of 0.07 nmol. Behavioral assays, such as locomotor activity monitoring and nociceptive thresholds, are paired with pharmacological challenges (e.g., co-administration with nociceptin) to evaluate functional antagonism or synergism .
Q. What are the standard in vitro assays for evaluating this compound's activity?
Key assays include:
- GTPγS binding : Measures G protein activation in rat brain membranes or transfected cells.
- Dynamic Mass Redistribution (DMR) : Detects whole-cell responses in real time using label-free biosensors.
- Calcium mobilization : Utilizes fluorescent dyes (e.g., Fluo-4) in high-throughput screening. These assays reveal its partial agonist/antagonist profile, with potency varying based on signal amplification (e.g., higher potency in DMR vs. GTPγS assays) .
Q. How is the purity and identity of this compound validated in experimental studies?
Analytical techniques include reverse-phase HPLC (>95% purity), mass spectrometry (e.g., ESI-MS for molecular weight confirmation), and NMR spectroscopy for structural verification. For novel analogs, elemental analysis and chiral chromatography ensure stereochemical integrity .
Advanced Research Questions
Q. How does this compound exhibit both partial agonist and antagonist properties in different assays?
Its dual activity arises from stimulus-response coupling efficiency. In low-efficiency systems (e.g., GTPγS binding), it acts as a competitive antagonist by displacing nociceptin without fully activating G proteins. In high-efficiency systems (e.g., DMR), it shows partial agonism due to enhanced signal amplification. This context-dependent behavior necessitates assay-specific interpretation .
Q. What molecular docking insights explain this compound's interaction with the NOP receptor?
Computational studies suggest this compound binds to overlapping sites with nociceptin, particularly transmembrane helices 2 and 7. Key residues (e.g., Arg141, Tyr305) form hydrogen bonds and hydrophobic interactions. Mutagenesis experiments confirm that disrupting these residues reduces binding affinity, supporting competitive inhibition .
Q. How do hybrid ligands incorporating this compound improve analgesic efficacy?
Bivalent ligands (e.g., KW-495) combine this compound with opioid receptor-targeting sequences (e.g., Tyr-c[D-Lys-Phe-Phe]Asp-NH2) via flexible linkers. These hybrids engage both NOP and opioid receptors, enhancing synergistic antinociception in vivo. Functional assays (e.g., calcium mobilization) and antagonist co-administration (e.g., SB-612111) validate target engagement .
Q. Why do GTPγS binding and DMR assays yield contradictory potency rankings for this compound?
GTPγS binding directly measures G protein activation with minimal signal amplification, underestimating partial agonist efficacy. DMR integrates downstream signaling cascades (e.g., arrestin recruitment), amplifying responses and increasing apparent potency. Cross-validation using CRISPR-edited cells (lacking G proteins or arrestins) clarifies mechanistic contributions .
Q. What strategies resolve discrepancies in this compound's reported in vivo vs. in vitro effects?
In vitro, it antagonizes nociceptin-induced GTPγS binding in brain membranes. In vivo, it inhibits locomotion via partial agonism, likely due to receptor reserve or biased signaling. Methodological reconciliation involves:
- Dose-response curves across multiple models.
- Pharmacokinetic profiling (e.g., blood-brain barrier penetration).
- Pathway-specific inhibitors (e.g., β-arrestin knockouts) .
Q. How does receptor density influence this compound's efficacy in cellular systems?
In cells with high NOP receptor expression, this compound exhibits stronger partial agonism due to increased receptor reserve. In low-expression systems, antagonism predominates. Quantifying receptor density (e.g., via radioligand saturation binding) and normalizing responses to receptor number mitigate variability .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-RERZDIOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.